

Application Note: Biotin-PEG2-Azide

Bioconjugation to Antibodies via Copper-Free Click Chemistry

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Compound of Interest

Compound Name: *Biotin-PEG2-Azide*

Cat. No.: *B606127*

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Introduction

This application note provides a detailed protocol for the bioconjugation of **Biotin-PEG2-Azide** to antibodies. This method utilizes a two-step process involving the modification of the antibody with a dibenzocyclooctyne (DBCO) group, followed by a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with **Biotin-PEG2-Azide**. This "click chemistry" approach offers high specificity, efficiency, and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2] The resulting biotinylated antibody can be used in a variety of applications, including immunoassays (ELISA, Western blotting, immunohistochemistry), affinity purification, and cell sorting.[3] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer reduces potential steric hindrance and enhances the aqueous solubility of the conjugate.[4]

Principle of the Method

The bioconjugation is achieved through a two-step process:

- **Antibody Activation:** The antibody is first functionalized with a DBCO group. This is typically achieved by reacting the primary amines (e.g., lysine residues) on the antibody with a DBCO-NHS ester.[5]

- **Copper-Free Click Chemistry:** The DBCO-activated antibody is then reacted with **Biotin-PEG2-Azide**. The strained alkyne in the DBCO group readily and specifically reacts with the azide group on the biotin reagent to form a stable triazole linkage.

Quantitative Data Summary

The efficiency of the bioconjugation process can be assessed by determining the Degree of Labeling (DOL), which represents the average number of biotin molecules conjugated to each antibody. The DOL can be influenced by factors such as the molar ratio of reagents and reaction times.

Parameter	Typical Range	Method of Determination	References
Molar Excess of DBCO-NHS Ester to Antibody	10:1 to 30:1	Optimized for desired DOL	
Molar Excess of Biotin-PEG2-Azide to Antibody	2:1 to 10:1	Optimized for reaction efficiency	
Reaction Time for Antibody Activation	30 - 60 minutes	Monitored by purification	
Reaction Time for Click Chemistry	4 - 18 hours (overnight)	Monitored by purification and DOL measurement	
Typical Degree of Labeling (DOL)	2 - 8 biotins/antibody	UV-Vis Spectrophotometry	
Reaction Yield	>90%	Based on click chemistry efficiency	

Experimental Protocols

Part 1: Antibody Preparation and Activation with DBCO-NHS Ester

This protocol describes the modification of an antibody with DBCO groups.

Materials:

- Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines such as Tris must be avoided.
- DBCO-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis against PBS.
 - It is critical that sodium azide, which can react with the DBCO reagent, is removed from the antibody solution.
- DBCO-NHS Ester Solution Preparation:
 - Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
- Antibody Activation Reaction:
 - Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
 - The final concentration of DMSO in the reaction mixture should be around 20%.
 - Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

- Quenching the Reaction:
 - To stop the reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature.
- Purification of DBCO-activated Antibody:
 - Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column according to the manufacturer's instructions.
 - Collect the purified DBCO-activated antibody.

Part 2: Biotinylation of DBCO-activated Antibody with Biotin-PEG2-Azide

This protocol describes the copper-free click chemistry reaction between the DBCO-activated antibody and **Biotin-PEG2-Azide**.

Materials:

- Purified DBCO-activated antibody
- **Biotin-PEG2-Azide**
- Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare **Biotin-PEG2-Azide** Solution:
 - Dissolve the **Biotin-PEG2-Azide** in the reaction buffer or DMSO to a suitable stock concentration.
- Click Chemistry Reaction:

- Add a 2- to 10-fold molar excess of **Biotin-PEG2-Azide** to the DBCO-activated antibody solution.
- Incubate the reaction mixture overnight (12-18 hours) at 4°C with gentle mixing.
- Purification of Biotinylated Antibody:
 - Remove the excess, unreacted **Biotin-PEG2-Azide** by dialysis, spin filtration, or using a desalting column.
 - The purified biotinylated antibody is now ready for characterization and use.

Part 3: Characterization of Biotinylated Antibody (Optional)

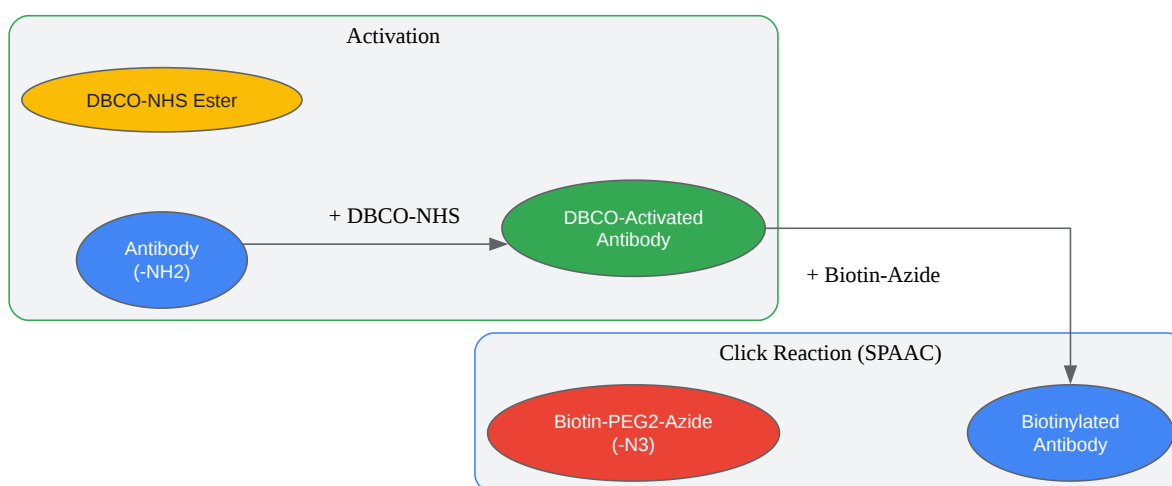
Determination of Degree of Labeling (DOL):

The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~310 nm (for the DBCO group, as a proxy for biotin incorporation).

Equation for DOL Calculation:

A more precise method involves using a HABA assay or other biotin quantification kits.

Experimental Workflow and Signaling Pathway Diagrams



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